molecular formula C10H14N2O2 B13088561 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B13088561
M. Wt: 194.23 g/mol
InChI Key: VYBQGVNZXPSHHB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, including receptors and ion channels, to exert its biological effects.

Comparison with Similar Compounds

  • 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids
  • 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids

Comparison: Compared to these similar compounds, 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity . The presence of methyl groups at positions 3 and 5 can influence the compound’s pharmacokinetic properties and its interaction with molecular targets.

Biological Activity

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a bicyclic organic compound belonging to the indazole family. Its unique structure comprises a tetrahydroindazole core with significant potential for various biological activities. This article delves into its pharmacological properties, particularly focusing on its interactions with sigma receptors and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of 194.23 g/mol. The presence of two methyl groups at the 3 and 5 positions enhances its reactivity and solubility.

Sigma Receptor Binding

Research indicates that this compound exhibits notable binding affinity for sigma receptors (both sigma-1 and sigma-2). These receptors are implicated in various neurological and psychiatric disorders. Binding affinity assays have demonstrated that modifications to the indazole structure can significantly influence biological activity. For instance, compounds structurally similar to this indazole derivative have shown varying degrees of interaction with sigma receptors.

Table 1: Binding Affinity of Related Compounds

Compound NameSimilarity IndexBinding Affinity (nM)
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid0.9845
3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid0.9760
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid0.9775
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid0.9590

Anti-inflammatory Activity

In studies assessing anti-inflammatory properties using the carrageenan edema test, derivatives of tetrahydroindazole have demonstrated significant activity. For example:

  • 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exhibited an effective dose (ED50) of 3.5 mg/kg , indicating strong anti-inflammatory potential.
  • The compound's activity was notably higher compared to its isomers.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

Compound NameED50 (mg/kg)
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid3.5
2-Aryl derivatives>10

Study on Sigma Receptor Modulation

A recent study focused on the modulation of sigma receptors by various indazole derivatives revealed that structural modifications could enhance receptor binding and subsequent pharmacological effects. The study highlighted that This compound showed a significantly higher binding affinity than its analogs lacking similar substitutions.

Anticandidal Activity Evaluation

Another investigation evaluated the anticandidal properties of indazole derivatives against Candida albicans and Candida glabrata. The compound demonstrated in vitro activity with a minimum inhibitory concentration (MIC) against C. albicans at 3.807 mM and against C. glabrata at 15.227 mM , indicating its potential as an antifungal agent.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3,5-dimethyl-2,4,6,7-tetrahydroindazole-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-7-5-10(2,9(13)14)4-3-8(7)12-11-6/h3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

VYBQGVNZXPSHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=NN1)(C)C(=O)O

Origin of Product

United States

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